molecular formula C22H20ClNO5 B11392866 methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11392866
M. Wt: 413.8 g/mol
InChI Key: NXCMTIVQDNIRMM-UHFFFAOYSA-N
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Description

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a chromeno-oxazin derivative characterized by a fused chromene-oxazine core. Key structural features include:

  • A 3-chlorobenzyl group at position 9, introducing electron-withdrawing and hydrophobic properties.
  • A methyl substituent at position 4 on the oxazinone ring.
  • A methyl ester (-COOCH₃) at position 3, which may influence solubility and metabolic stability.

Its synthesis and characterization likely employ crystallographic tools like SHELX and ORTEP for structural validation.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[9-[(3-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C22H20ClNO5/c1-13-16-6-7-19-18(21(16)29-22(26)17(13)9-20(25)27-2)11-24(12-28-19)10-14-4-3-5-15(23)8-14/h3-8H,9-12H2,1-2H3

InChI Key

NXCMTIVQDNIRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[8,7-e][1,3]oxazin core structure, followed by the introduction of the 3-chlorobenzyl and methyl groups. The final step involves the esterification of the oxazin ring with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazin ring to its reduced form.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazin derivatives.

Scientific Research Applications

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related chromeno-oxazin derivatives (Table 1), focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Chromeno-Oxazin Derivatives

Compound Name Benzyl Group Chromeno-Oxazin Substituents Melting Point (°C) Yield (%)
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-…]acetate (Target) 3-chlorobenzyl 4-methyl Not reported -
9-(3-Methoxybenzyl)-4-propyl-…oxazin-2-one () 3-methoxybenzyl 4-propyl Not reported -
9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-…oxazin-4-one (4d, ) 4-methoxyphenyl 9-(4-hydroxypentyl), 3-(4-MeOPh) 120–121 66
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-…oxazin-4-one (4e, n=3, ) 3,4-dimethoxyphenyl 9-(4-hydroxybutyl), 3-(3,4-MeOPh) 78–79 66
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-…oxazin-4-one (4e, n=4, ) 3,4-dimethoxyphenyl 9-(4-hydroxypentyl), 3-(3,4-MeOPh) 160–161 77

Key Observations

In contrast, analogs with 3-methoxybenzyl () or methoxyphenyl () groups exhibit electron-donating properties, which may stabilize resonance structures or alter reactivity .

Hydrophobicity vs. Solubility :

  • The target’s chlorobenzyl group increases lipophilicity compared to methoxy-substituted analogs. However, the methyl ester at position 3 may improve solubility in polar solvents relative to hydroxylated derivatives (e.g., 4d and 4e in ).

Longer substituents (e.g., hydroxypentyl in 4e) correlate with higher melting points (160–161°C vs. 78–79°C for hydroxybutyl), suggesting enhanced intermolecular interactions .

Synthetic Yields :

  • Hydroxylated derivatives () show moderate yields (66–77%), while data for the target and compounds are unavailable. Yields may depend on substituent compatibility during cyclization or esterification steps.

Research Implications

  • Structure-Activity Relationships (SAR) : The target’s chloro and ester groups distinguish it from methoxy/hydroxyl analogs, which could be leveraged to tune pharmacokinetic properties (e.g., metabolic stability, membrane permeability).
  • Crystallographic Validation : Tools like SHELXL and ORTEP are critical for resolving conformational details, such as ring puckering (see for methodology) or hydrogen-bonding patterns.
  • Future Directions : Comparative studies on solubility, stability, and bioactivity are needed to quantify the impact of substituent variations.

Biological Activity

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a synthetic compound that falls under the category of oxazines, known for their diverse biological activities. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
IUPAC Name9-[(3-chlorobenzyl)-4-methyl]-2-oxo-9,10-dihydrochromeno[8,7-e][1,3]oxazin-3-yl acetate
InChI KeyASWFTNOPBUOHSG-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in various biological pathways. This can lead to:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study on the minimum inhibitory concentration (MIC) revealed varying effectiveness against cultured bacteria and fungi. For instance:

CompoundMIC (µg/mL)Bacterial Strain
Methyl Compound32E. coli
Ciprofloxacin16E. coli
Ketoconazole64Candida albicans

The results indicate that the methyl compound has comparable activity to established antibiotics like ciprofloxacin and antifungals like ketoconazole.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The following table summarizes findings from a study assessing its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925Caspase activation

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to trigger programmed cell death in malignant cells .

Case Studies

A notable case study involved the synthesis of this compound and its subsequent testing for biological activity. The compound was synthesized using palladium-catalyzed carbonylation-cyclization methods and was evaluated for both antimicrobial and anticancer activities.

Synthesis and Evaluation

The synthesis process yielded a high purity product which was then subjected to biological assays. The findings indicated:

  • Antimicrobial Testing : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Testing : Demonstrated significant cytotoxicity in breast and lung cancer cell lines.

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